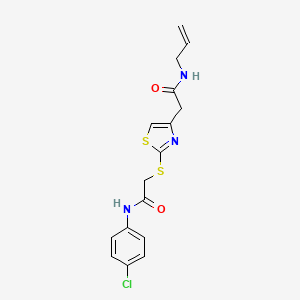

N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

CAS No.: 953991-58-7

Cat. No.: VC7117045

Molecular Formula: C16H16ClN3O2S2

Molecular Weight: 381.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953991-58-7 |

|---|---|

| Molecular Formula | C16H16ClN3O2S2 |

| Molecular Weight | 381.89 |

| IUPAC Name | 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |

| Standard InChI | InChI=1S/C16H16ClN3O2S2/c1-2-7-18-14(21)8-13-9-23-16(20-13)24-10-15(22)19-12-5-3-11(17)4-6-12/h2-6,9H,1,7-8,10H2,(H,18,21)(H,19,22) |

| Standard InChI Key | HCLJTUSMOCWBAD-UHFFFAOYSA-N |

| SMILES | C=CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl |

Introduction

N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound belonging to the thiazole derivative family. It is characterized by its unique molecular structure, which includes an allyl group, a chlorophenyl moiety, and a thiazole ring. This compound is recognized for its potential applications in scientific research, particularly in medicinal chemistry, due to its diverse biological activities.

Key Features:

-

Molecular Formula: Not explicitly provided in the available literature.

-

Molecular Weight: 381.9 g/mol.

-

CAS Number: 953991-58-7.

Synthesis of N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

The synthesis of this compound typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the synthesis progress and confirm the structure of the final product.

Synthesis Steps:

-

Preparation of Intermediates: This involves the synthesis of key intermediates such as the chlorophenylamino-oxoethyl moiety and the thiazole ring.

-

Coupling Reactions: The intermediates are then coupled under specific conditions to form the final compound.

-

Purification: The final product is purified using techniques like recrystallization or chromatography.

Biological and Pharmacological Significance

Thiazole derivatives, including N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, are explored for their pharmacological properties. These compounds have shown potential in exhibiting antimicrobial and anticancer activities. The mechanism of action often involves interaction with biological targets, potentially inhibiting key enzymes or pathways associated with disease processes.

Biological Activities:

-

Antimicrobial Activity: Thiazole derivatives can inhibit microbial growth, making them candidates for antimicrobial drugs.

-

Anticancer Activity: These compounds can modulate cellular signaling pathways, leading to apoptosis in cancer cells.

Chemical Behavior:

-

Reactivity: The compound can participate in various chemical reactions, including substitution and addition reactions, depending on the functional groups present.

-

Stability: Generally stable under normal conditions but may degrade under extreme temperatures or in the presence of strong acids or bases.

Research Findings and Future Directions

Research on thiazole derivatives highlights their potential in medicinal chemistry. Further studies are needed to elucidate the precise molecular interactions of N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide with biological targets. This could involve in vitro and in vivo experiments to assess its efficacy and safety as a potential therapeutic agent.

Future Research Directions:

-

Mechanistic Studies: Investigating the exact mechanism of action through molecular docking and biochemical assays.

-

Toxicity and Efficacy Studies: Conducting comprehensive toxicity and efficacy studies to evaluate its potential as a drug candidate.

Comparison with Similar Compounds

Other thiazole derivatives have shown promising biological activities. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and anticancer properties . Similarly, compounds combining coumarin and thiazole moieties have exhibited acetylcholinesterase inhibitory activity, suggesting potential applications in treating Alzheimer's disease .

Comparison Table:

| Compound | Biological Activity | Molecular Weight |

|---|---|---|

| N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | Antimicrobial, Anticancer | 381.9 g/mol |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial, Anticancer | Not specified |

| 4-(benzo[d]thiazole-2-yl) phenols | Acetylcholinesterase inhibition | Not specified |

This comparison highlights the diverse biological activities of thiazole derivatives and their potential applications in various therapeutic areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume